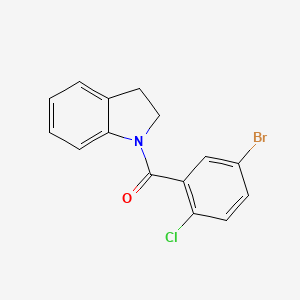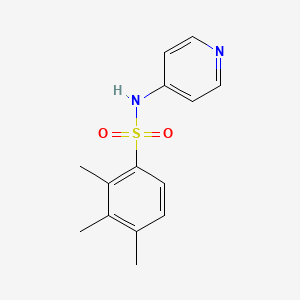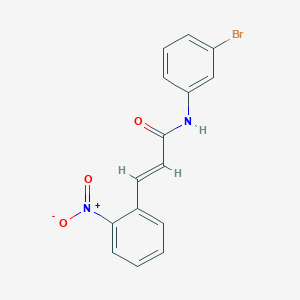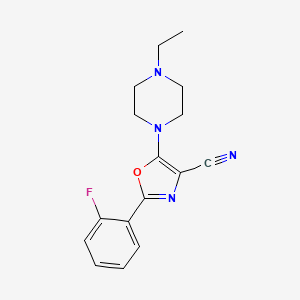
1-(5-bromo-2-chlorobenzoyl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-bromo-2-chlorobenzoyl)indoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a derivative of indoline, which is a heterocyclic compound that has been widely used in medicinal chemistry. The synthesis of this compound has been studied extensively, and it has been found to have several biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-(5-bromo-2-chlorobenzoyl)indoline has been found to have potential applications in various areas of scientific research. It has been studied as a potential inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. This compound has also been investigated for its anticancer properties, as it has been found to induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use as a fluorescent probe in bioimaging applications.
Mecanismo De Acción
The mechanism of action of 1-(5-bromo-2-chlorobenzoyl)indoline is not fully understood. However, it has been proposed that this compound acts as an inhibitor of protein kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its target protein, thereby inhibiting the signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the growth of cancer cells by arresting the cell cycle at the G2/M phase. Additionally, this compound has been found to have anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(5-bromo-2-chlorobenzoyl)indoline in lab experiments is its high purity and stability. This compound has been synthesized using optimized methods, which ensures that the product is of high quality. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(5-bromo-2-chlorobenzoyl)indoline. One area of research could be the development of more efficient synthesis methods to increase the yield and purity of the product. Additionally, further studies could be conducted to explore the potential applications of this compound in other areas of scientific research. For example, it could be investigated for its potential use as a fluorescent probe in other imaging techniques. Furthermore, the mechanism of action of this compound could be further elucidated to better understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(5-bromo-2-chlorobenzoyl)indoline involves the reaction between 5-bromo-2-chlorobenzoic acid and indoline in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate, which is then treated with a base to yield the final product. This synthesis method has been optimized to achieve high yields and purity of the product.
Propiedades
IUPAC Name |
(5-bromo-2-chlorophenyl)-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO/c16-11-5-6-13(17)12(9-11)15(19)18-8-7-10-3-1-2-4-14(10)18/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQAZHMSIQEYIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5719788.png)
![{[4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5719793.png)
![N'-[1-(1,3-benzodioxol-5-yl)ethylidene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5719798.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5719799.png)


![4-({[methyl(phenyl)amino]carbonyl}oxy)phenyl benzoate](/img/structure/B5719821.png)
![N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide](/img/structure/B5719828.png)

![1-fluoro-4-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5719835.png)

![3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5719845.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]benzamide](/img/structure/B5719856.png)